molecular formula C9H15NO4 B558616 1-Boc-azetidine-3-carboxylic acid CAS No. 142253-55-2

1-Boc-azetidine-3-carboxylic acid

Cat. No. B558616
Key on ui cas rn: 142253-55-2
M. Wt: 201.22 g/mol
InChI Key: NCADHSLPNSTDMJ-UHFFFAOYSA-N
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Patent
US07615568B2

Procedure details

Using a procedure analogous to Example 1-C (K2CO3, acetone), azetidine-3-carboxylic acid gave the title compound as a solid (3.61 g, 91%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-:3])=O.[K+].[K+].[NH:7]1[CH2:10][CH:9]([C:11]([OH:13])=[O:12])[CH2:8]1>CC(C)=O>[C:9]([O:3][C:1]([N:7]1[CH2:10][CH:9]([C:11]([OH:13])=[O:12])[CH2:8]1)=[O:4])([CH3:11])([CH3:10])[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(C1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.61 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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